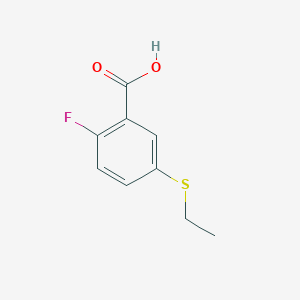
5-(Ethylthio)-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylthio)-2-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylthio group (-SEt) and a fluorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylthio)-2-fluorobenzoic acid typically involves the introduction of the ethylthio group and the fluorine atom onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-fluorobenzoic acid, is reacted with an ethylthiolating agent under specific conditions. The reaction may require the presence of a base and a solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Ethylthio)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Ethylthio)-2-fluorobenzoic acid is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research and development purposes.
Biology: In biological research, this compound may be used to study the effects of fluorinated and sulfur-containing groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The unique chemical structure of this compound may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Ethylthio)-2-fluorobenzoic acid depends on its interaction with molecular targets. The ethylthio group and the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activities, modulation of signal transduction pathways, and interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
2-Fluorobenzoic acid: Lacks the ethylthio group, making it less versatile in certain chemical reactions.
5-(Methylthio)-2-fluorobenzoic acid: Contains a methylthio group instead of an ethylthio group, which may result in different reactivity and biological activity.
5-(Ethylthio)-2-chlorobenzoic acid: Contains a chlorine atom instead of a fluorine atom, which can affect its chemical properties and applications.
Uniqueness: 5-(Ethylthio)-2-fluorobenzoic acid is unique due to the presence of both the ethylthio group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The compound’s versatility in undergoing various chemical reactions also makes it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9FO2S |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
5-ethylsulfanyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H9FO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
HCIVCHXDNURQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC(=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


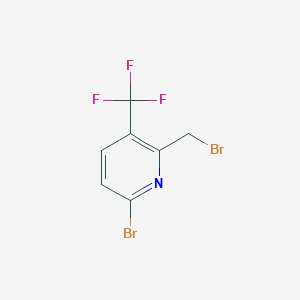


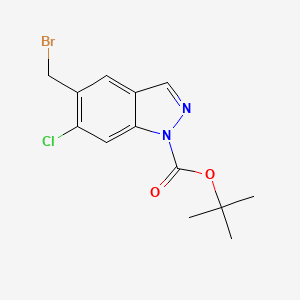
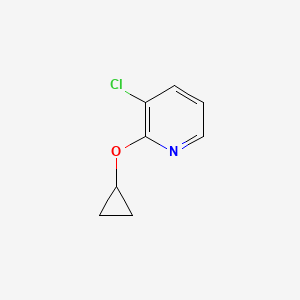

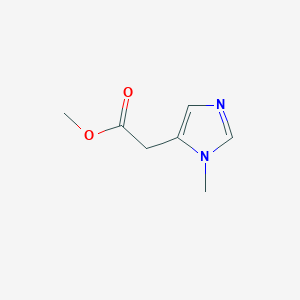
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)


![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)

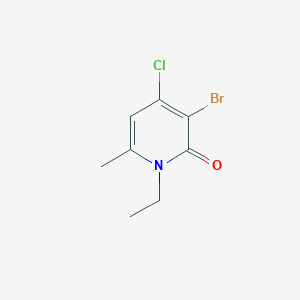
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
